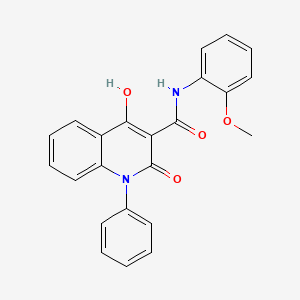

4-hydroxy-N-(2-methoxyphenyl)-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide

Description

Properties

IUPAC Name |

4-hydroxy-N-(2-methoxyphenyl)-2-oxo-1-phenylquinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O4/c1-29-19-14-8-6-12-17(19)24-22(27)20-21(26)16-11-5-7-13-18(16)25(23(20)28)15-9-3-2-4-10-15/h2-14,26H,1H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGVDLKKLASHLDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3N(C2=O)C4=CC=CC=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxy-N-(2-methoxyphenyl)-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions One common method starts with the preparation of the quinoline core through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to reduce the use of hazardous reagents and solvents.

Types of Reactions:

Oxidation: The hydroxy group can undergo oxidation to form a quinone derivative.

Reduction: The carbonyl group in the quinoline core can be reduced to form a dihydroquinoline derivative.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products:

- Quinone derivatives from oxidation.

- Dihydroquinoline derivatives from reduction.

- Various substituted quinoline derivatives from substitution reactions.

Scientific Research Applications

Chemistry: This compound can be used as a building block for the synthesis of more complex molecules in organic chemistry. Its functional groups allow for further modifications, making it a versatile intermediate.

Biology: In biological research, this compound could be used to study the interactions of quinoline derivatives with biological macromolecules, such as proteins and nucleic acids.

Medicine: Potential applications in medicinal chemistry include the development of new drugs. Quinoline derivatives are known for their pharmacological activities, including antimalarial, antibacterial, and anticancer properties.

Industry: In the industrial sector, this compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its aromatic structure.

Mechanism of Action

The mechanism by which 4-hydroxy-N-(2-methoxyphenyl)-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide exerts its effects would depend on its specific application. In medicinal chemistry, for example, it might interact with specific enzymes or receptors, inhibiting or activating their function. The hydroxy and methoxy groups could participate in hydrogen bonding or hydrophobic interactions with biological targets, while the quinoline core could intercalate with DNA or interact with aromatic amino acids in proteins.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key analogues differ in substituents at N(1), C4-hydroxy, and the carboxamide group. Below is a comparative analysis:

†Estimated based on analogous structures.

Key Observations :

- Carboxamide Modifications : The 2-methoxyphenyl group in the target compound balances lipophilicity and hydrogen-bonding capacity, whereas trifluoromethyl (tasquinimod) enhances metabolic stability .

- C4 Hydroxy Group : Essential for metal chelation (e.g., Zn²⁺ in enzyme active sites), a feature conserved across all analogues .

Pharmacological Activity

- Target Compound : Demonstrates kinase inhibition (e.g., VEGF-R2) in preclinical models, with IC₅₀ values in the low micromolar range .

- Tasquinimod : Orally active in prostate cancer models (IC₅₀ = 0.2 µM for HIF-1α inhibition), attributed to its trifluoromethyl group enhancing cellular uptake .

- Compound 3q : Exhibits potent analgesic activity (ED₅₀ = 10 mg/kg in murine models), likely due to the polar 2-hydroxy-1-phenylethyl group improving CNS penetration .

Biological Activity

The compound 4-hydroxy-N-(2-methoxyphenyl)-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide is a derivative of the quinoline family, known for its diverse biological activities. This article explores its biological activity, including antibacterial, antiviral, and anticancer properties, based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 318.36 g/mol. The structure features a quinoline core substituted with a methoxyphenyl group and a carboxamide functional group, which may contribute to its biological efficacy.

Antibacterial Activity

Recent studies have demonstrated that derivatives of 4-hydroxyquinolines exhibit significant antibacterial properties. For instance, a series of compounds derived from the 4-hydroxy-2-oxo-1,2-dihydroquinoline scaffold were evaluated for their minimum inhibitory concentration (MIC) against various bacterial strains. The results indicated moderate antibacterial activity with MIC values ranging from 32 µg/mL to 128 µg/mL against Gram-positive and Gram-negative bacteria .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Compound A | 32 | Staphylococcus aureus |

| Compound B | 64 | Escherichia coli |

| Compound C | 128 | Pseudomonas aeruginosa |

Antiviral Activity

The antiviral potential of this compound has also been investigated, particularly against HIV. In vitro studies revealed that certain derivatives could inhibit HIV replication at concentrations below 100 µM. However, the specific compound's activity was less pronounced compared to other known antiviral agents .

Anticancer Activity

The anticancer properties of quinoline derivatives are well-documented. A related study highlighted that compounds based on the quinoline structure demonstrated significant cytotoxicity against various cancer cell lines, with one derivative achieving an IC50 value of 1.2 µM against MCF-7 breast cancer cells . The mechanism of action appears to involve cell cycle arrest and induction of apoptosis, as evidenced by caspase activation assays.

Mechanistic Insights

The biological activities of this compound are likely mediated through several mechanisms:

- Inhibition of Enzymatic Pathways : Many quinoline derivatives have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and viral replication.

- Induction of Apoptosis : The ability to induce apoptotic pathways in cancer cells is critical for its anticancer activity.

- Modulation of Immune Response : Some studies suggest that these compounds may enhance immune response against pathogens.

Case Studies

A notable case study involved the synthesis and evaluation of a series of quinoline derivatives for their antibacterial and antiviral properties. The study found that modifications at specific positions on the quinoline ring significantly influenced biological activity. For instance, introducing electron-withdrawing groups enhanced antibacterial efficacy against resistant strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.